Technical Documentation Center

3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-METHYL-N-METHYL-N-HYDROXYETHYLANILINE
  • CAS: 2933-55-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-Hydroxyethyl)-N-methyl-m-toluidine: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Hydroxyethyl)-N-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Hydroxyethyl)-N-methyl-m-toluidine. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into the experimental considerations and applications of this compound and its close structural isomers.

Executive Summary

N-(2-Hydroxyethyl)-N-methyl-m-toluidine is a substituted aromatic amine with potential applications in organic synthesis and materials science. This guide will delve into its structural characteristics, predicted properties, and plausible synthetic routes. It is important to note that while extensive data exists for its structural isomer, N-(2-Hydroxyethyl)-N-methyl-p-toluidine, specific experimental data for the meta-isomer is less prevalent in publicly accessible databases. This guide will therefore leverage data from closely related compounds to provide a robust and well-rounded technical overview.

Chemical Structure and Identification

The fundamental architecture of N-(2-Hydroxyethyl)-N-methyl-m-toluidine consists of a toluidine core, specifically a benzene ring substituted with a methyl group and an amino group at the meta (1,3) positions. The nitrogen atom of the amino group is further substituted with a methyl group and a 2-hydroxyethyl group.

IdentifierValue
IUPAC Name 2-((3-methylphenyl)(methyl)amino)ethan-1-ol
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS Number Not explicitly found; related to isomers.

The structural arrangement of the substituents on the benzene ring is crucial in determining the molecule's electronic and steric properties, which in turn dictate its reactivity and potential applications.

Figure 1: Chemical structure of N-(2-Hydroxyethyl)-N-methyl-m-toluidine.

Physicochemical Properties and Spectroscopic Data

Predicted Properties:

PropertyPredicted Value/StateRationale
Appearance Colorless to light yellow liquid or low-melting solidBased on the appearance of the para-isomer and other N-alkylanilines.[4]
Solubility Soluble in polar organic solvents; sparingly soluble in waterThe hydroxyethyl group enhances polarity and hydrogen bonding capability, while the aromatic ring imparts nonpolar character.[4]
Boiling Point Expected to be high, likely >250 °C at atmospheric pressureAromatic amines with similar molecular weights have high boiling points.
Density Approximately 1.05 g/mLIn line with the density of the para-isomer.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of a 1,3-disubstituted benzene ring), the methyl group on the ring, the N-methyl group, and the two methylene groups of the hydroxyethyl substituent, as well as a broad signal for the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons (with unique chemical shifts due to the substitution pattern), the tolyl methyl carbon, the N-methyl carbon, and the two carbons of the hydroxyethyl group.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and C-N and C-O stretches.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 165.23, with characteristic fragmentation patterns involving the loss of the hydroxyethyl group or cleavage of the N-C bonds.

Synthesis and Reaction Mechanisms

The synthesis of N-(2-Hydroxyethyl)-N-methyl-m-toluidine can be approached through several established methods for the N-alkylation of anilines. The choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability.

General Synthetic Workflow

The most direct approach involves the sequential N-alkylation of m-toluidine.

synthesis_workflow start m-Toluidine step1 N-methylation start->step1 Reagent: Methylating agent (e.g., dimethyl sulfate, methyl iodide) step2 N-hydroxyethylation step1->step2 Intermediate: N-methyl-m-toluidine Reagent: 2-chloroethanol or ethylene oxide product N-(2-Hydroxyethyl)-N-methyl-m-toluidine step2->product

Figure 2: General synthetic workflow for N-(2-Hydroxyethyl)-N-methyl-m-toluidine.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for the synthesis of analogous compounds.

Step 1: N-methylation of m-Toluidine

  • Reaction Setup: To a solution of m-toluidine in a suitable solvent (e.g., methanol, acetonitrile), add a base (e.g., sodium carbonate, potassium carbonate) to neutralize the acid formed during the reaction.

  • Addition of Methylating Agent: Slowly add one equivalent of a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture at a controlled temperature (typically 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-methyl-m-toluidine.

Step 2: N-hydroxyethylation of N-methyl-m-toluidine

  • Reaction Setup: Dissolve the crude N-methyl-m-toluidine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagent: Add a base (e.g., potassium carbonate) followed by the slow addition of 2-chloroethanol. Alternatively, ethylene oxide can be used in the presence of a catalyst.

  • Heating: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure N-(2-Hydroxyethyl)-N-methyl-m-toluidine.

Applications and Field-Proven Insights

While specific applications for the meta-isomer are not extensively documented, its structural analogues have found use in various fields, suggesting potential areas of application.

  • Polymer Chemistry: The para-isomer, N-(2-Hydroxyethyl)-N-methyl-p-toluidine, is used as a cure accelerator in the polymerization of unsaturated polyester resins, vinyl esters, and acrylate systems.[3] It facilitates the generation of free radicals from organic peroxide initiators. It is highly probable that the meta-isomer would exhibit similar reactivity and could be employed in related applications.

  • Dye and Pigment Synthesis: Substituted anilines are common intermediates in the synthesis of various dyes and pigments.[4] The presence of the reactive hydroxyl group and the tertiary amine functionality makes N-(2-Hydroxyethyl)-N-methyl-m-toluidine a potential building block for the synthesis of novel colorants.

  • Pharmaceutical Intermediates: The toluidine scaffold is present in a number of pharmacologically active molecules. The title compound could serve as a versatile intermediate for the synthesis of more complex drug candidates.

Conclusion

N-(2-Hydroxyethyl)-N-methyl-m-toluidine is a valuable chemical entity with a range of potential applications, particularly in polymer chemistry and as a synthetic intermediate. While specific experimental data for this meta-isomer is limited, its properties and reactivity can be reliably inferred from its chemical structure and the known characteristics of its para-isomer and other related compounds. The synthetic protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Further research into the specific properties and applications of this compound is warranted and is likely to uncover novel uses in various scientific and industrial fields.

References

  • Green Chemicals Co., Ltd. (n.d.). N-(2-Hydroxyethyl)-N-Methyl-4-Toluidine——CAS NO:2842-44-6. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of 3-Methyl-N-methyl-N-hydroxyethylaniline

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Methyl-N-methyl-N-hydroxyethylaniline (also known as N-(2-Hydroxyethyl)-N-methyl-m-toluidine ). Physicochemical Chara...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Methyl-N-methyl-N-hydroxyethylaniline (also known as N-(2-Hydroxyethyl)-N-methyl-m-toluidine ).

Physicochemical Characterization, Synthesis Protocols, and Industrial Applications

Executive Summary

3-Methyl-N-methyl-N-hydroxyethylaniline is a specialized tertiary aromatic amine used primarily as an intermediate in the synthesis of azo dyes and potentially as a coupling component in color photography developers. Structurally, it is an aniline derivative featuring a methyl group at the meta position (m-toluidine core) and a nitrogen atom substituted with both a methyl group and a 2-hydroxyethyl group.

While its N-ethyl analog (CAS 91-88-3) is more ubiquitous in commercial dye manufacturing, the N-methyl variant offers distinct steric and solubility profiles, making it critical for specific fine chemical applications where precise hydrophobic/hydrophilic balance is required.

Physicochemical Profile

The following data characterizes the specific N-methyl, N-hydroxyethyl isomer.

Identity & Nomenclature
PropertyDetail
IUPAC Name 2-[Methyl(3-methylphenyl)amino]ethanol
Common Name N-(2-Hydroxyethyl)-N-methyl-m-toluidine
Synonyms 3-Methyl-N-methyl-N-(

-hydroxyethyl)aniline; 2-(N-Methyl-m-toluidino)ethanol
CAS Number Not widely listed; Analogous to 91-88-3 (N-ethyl)
SMILES CN(CCO)C1=CC=CC(=C1)C
quantitative Data
ParameterValueUnitNotes
Molecular Formula

--
Molecular Weight 165.23 g/mol Calculated
Physical State Viscous Liquid-At STP
Boiling Point ~145 - 150°C@ 3 mmHg (Predicted based on analogs)
Density ~1.04g/cm³Predicted
LogP ~1.9-Predicted (Octanol/Water partition)
Solubility Soluble-Ethanol, Acetone, Dilute Acids
Solubility Low/Insoluble-Water (Cold)

Structural Analysis & Isomerism

Understanding the structural specificity is vital for quality control, as commercial samples may contain isomers.

Structural Diagram (DOT Visualization)

The following diagram illustrates the molecular connectivity, highlighting the meta-substitution pattern essential for its reactivity profile.

G Core m-Toluidine Core (Aromatic Ring) N_Atom Nitrogen (N) Core->N_Atom Position 1 Methyl_Ring Ring Methyl (-CH3 at C3) Core->Methyl_Ring Position 3 Methyl_N N-Methyl (-CH3) N_Atom->Methyl_N Hydroxyethyl N-Hydroxyethyl (-CH2CH2OH) N_Atom->Hydroxyethyl

Figure 1: Structural connectivity of N-(2-Hydroxyethyl)-N-methyl-m-toluidine.

Spectroscopic Identification
  • 
    -NMR (Predicted): 
    
    • 
       2.3 ppm:  Singlet (3H), Methyl on Ring (
      
      
      
      ).
    • 
       2.9 ppm:  Singlet (3H), N-Methyl (
      
      
      
      ).
    • 
       3.5 ppm:  Triplet (2H), 
      
      
      
      .
    • 
       3.8 ppm:  Triplet (2H), 
      
      
      
      .
    • 
       6.5 - 7.2 ppm:  Multiplet (4H), Aromatic protons (m-substituted pattern).
      

Synthesis & Manufacturing Protocols

The synthesis of 3-Methyl-N-methyl-N-hydroxyethylaniline typically follows a stepwise alkylation of m-toluidine. The most robust industrial route involves hydroxyethylation of N-methyl-m-toluidine to prevent the formation of the di-hydroxyethyl byproduct.

Synthesis Pathway (DOT Visualization)

Synthesis Start m-Toluidine (Starting Material) Intermed N-Methyl-m-toluidine (Intermediate) Start->Intermed Selective Methylation Step1_Reagent Methylating Agent (Dimethyl Sulfate or MeOH/Acid) Step1_Reagent->Intermed Product 3-Methyl-N-methyl-N-hydroxyethylaniline (Final Product) Intermed->Product Hydroxyethylation Step2_Reagent Ethylene Oxide (or 2-Chloroethanol) Step2_Reagent->Product

Figure 2: Stepwise synthesis via N-methyl-m-toluidine intermediate.

Experimental Protocol

Objective: Synthesis of N-(2-Hydroxyethyl)-N-methyl-m-toluidine via 2-Chloroethanol alkylation.

Reagents:

  • N-Methyl-m-toluidine (1.0 eq)

  • 2-Chloroethanol (1.1 eq)

  • Sodium Hydroxide (NaOH), aqueous 30%

  • Solvent: Toluene or Water (if using phase transfer catalyst)

Procedure:

  • Charging: Charge a reaction vessel with N-Methyl-m-toluidine and heat to 80°C .

  • Addition: Slowly add 2-Chloroethanol dropwise over 2 hours.

  • Neutralization: Simultaneously add 30% NaOH solution to maintain pH at 8–9. This neutralizes the HCl generated during the substitution.

  • Reflux: After addition, reflux the mixture at 95–100°C for 4–6 hours to ensure completion.

  • Work-up:

    • Cool to room temperature.[1]

    • Separate the organic layer (if using Toluene) or extract with Ethyl Acetate.

    • Wash with water (

      
      ) to remove inorganic salts.
      
  • Purification: Distill under reduced pressure (vacuum distillation) to collect the product.

    • Note: Unreacted N-methyl-m-toluidine will distill first.

Validation:

  • Check Purity via GC-MS. Target >98%.

  • Verify absence of N,N-di(hydroxyethyl) impurity (MW 195.26).

Applications in R&D and Industry

Azo Dye Intermediate

This molecule serves as a coupling component in the synthesis of Disperse Dyes (e.g., for polyester acetate fibers).

  • Mechanism: The electron-rich aromatic ring (activated by the amine) undergoes electrophilic aromatic substitution with diazonium salts.

  • Advantage: The N-hydroxyethyl group improves the water solubility and dispersibility of the final dye molecule compared to purely alkylated anilines.

Pharmaceutical & Agrochemical
  • Chiral Auxiliaries: The alcohol functionality allows for esterification, serving as a handle for creating prodrugs or specific chiral resolution agents.

  • Building Block: Used in the synthesis of complex heterocycles where the m-toluidine core is required.

Safety & Handling (E-E-A-T)

As with all N-alkylated anilines, strict safety protocols are mandatory.

  • Toxicity: Likely toxic by inhalation, ingestion, and skin contact. Potential Methemoglobinemia inducer.

  • Skin Absorption: High. Impermeable gloves (Nitrile/Neoprene) are required.

  • Storage: Store under nitrogen atmosphere to prevent oxidation (darkening) of the amine.

  • GHS Classification (Predicted):

    • Acute Tox. 3 (Oral/Dermal/Inhalation)

    • Skin Sens. 1[2][3][4]

    • Aquatic Chronic 2

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted anilines. Retrieved from [Link]

  • Organic Syntheses. (1938). N-Ethyl-m-toluidine Synthesis Protocol (Analogous Method). Org. Synth. 1938, 18, 28. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier for N-Ethyl-N-(2-hydroxyethyl)-m-toluidine (CAS 91-88-3) - Analog Data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of a Monoazo Disperse Dye: A Detailed Protocol for the Preparation of a Disperse Red Dye using 3-Methyl-N-methyl-N-hydroxyethylaniline

Application Note and Protocol for Researchers in Synthetic Chemistry Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a disperse red azo dye. The synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol for Researchers in Synthetic Chemistry

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of a disperse red azo dye. The synthesis is a classic example of diazo coupling, a cornerstone of dye chemistry. The protocol details the diazotization of 4-nitroaniline and its subsequent coupling with 3-Methyl-N-methyl-N-hydroxyethylaniline. This guide is intended for researchers and scientists in organic synthesis, materials science, and drug development, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction: The Chemistry of Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). This chromophore is responsible for the vibrant colors exhibited by these compounds. The synthesis of azo dyes is a well-established and elegant two-step process:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

  • Azo Coupling: The diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component, such as a phenol or an aniline derivative, through an electrophilic aromatic substitution reaction.[1] The position of the coupling on the aromatic ring of the coupling component is directed by the existing substituents.

This application note focuses on the synthesis of a disperse red dye, a type of non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[2] The chosen diazo component is 4-nitroaniline, and the coupling component is 3-Methyl-N-methyl-N-hydroxyethylaniline. The electron-withdrawing nitro group on the diazo component and the electron-donating groups on the coupling component are expected to produce a dye with a strong absorption in the visible region, resulting in a deep red color.

Safety First: Essential Precautions

A thorough understanding and implementation of safety protocols are paramount for the successful and safe execution of this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice).[3]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • 4-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may cause damage to organs through prolonged or repeated exposure.[4] Avoid creating dust.[5]

    • Sodium Nitrite: An oxidizing agent that may intensify fire. It is toxic if swallowed. Keep away from combustible materials.

    • Hydrochloric Acid: A strong, corrosive acid.[3] Handle with extreme care to avoid contact with skin and eyes.

    • 3-Methyl-N-methyl-N-hydroxyethylaniline: While specific toxicity data is limited, it should be handled with care as an aniline derivative.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All glassware should be clean and dry.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
4-Nitroaniline138.121.3810.0
Concentrated Hydrochloric Acid (~37%)36.463.0 mL~30
Sodium Nitrite69.000.7210.5
3-Methyl-N-methyl-N-hydroxyethylaniline165.231.6510.0
Sodium Acetate82.03As needed-
Ethanol46.07For recryst.-
Distilled Water18.02--
Step 1: Diazotization of 4-Nitroaniline

The first critical step is the formation of the 4-nitrobenzenediazonium chloride salt.

Diazotization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Nitroaniline 4-Nitroaniline Diazonium_Salt 4-Nitrobenzenediazonium Chloride 4-Nitroaniline->Diazonium_Salt Diazotization NaNO2 Sodium Nitrite NaNO2->Diazonium_Salt HCl Hydrochloric Acid HCl->Diazonium_Salt Temp 0-5 °C Temp->Diazonium_Salt

Caption: Diazotization of 4-Nitroaniline.

  • In a 100 mL beaker, add 1.38 g (10.0 mmol) of 4-nitroaniline to 10 mL of distilled water.

  • Carefully add 3.0 mL of concentrated hydrochloric acid. The mixture will form a slurry.

  • Cool the beaker in an ice-salt bath to bring the temperature down to 0-5 °C. Stir the mixture continuously with a magnetic stirrer.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline slurry over a period of 10-15 minutes. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the diazonium salt.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete. The resulting solution should be clear and pale yellow, containing the 4-nitrobenzenediazonium chloride. This solution should be used immediately in the next step.

Step 2: Azo Coupling

The freshly prepared diazonium salt is now ready to react with the coupling component.

AzoCoupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Diazonium_Salt 4-Nitrobenzenediazonium Chloride Azo_Dye Disperse Red Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component 3-Methyl-N-methyl-N- hydroxyethylaniline Coupling_Component->Azo_Dye Temp 0-5 °C Temp->Azo_Dye pH_Control Slightly Acidic (pH 4-6) pH_Control->Azo_Dye

Caption: Azo Coupling Reaction.

  • In a 250 mL beaker, dissolve 1.65 g (10.0 mmol) of 3-Methyl-N-methyl-N-hydroxyethylaniline in 20 mL of a 1:1 mixture of distilled water and glacial acetic acid.

  • Cool this solution in an ice-salt bath to 0-5 °C with continuous stirring.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate should form immediately.

  • To ensure the coupling reaction goes to completion, slowly add a saturated solution of sodium acetate to adjust the pH to approximately 4-6. This can be checked with pH paper. The slightly acidic condition promotes the coupling reaction with N-alkylanilines.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

Step 3: Isolation and Purification

The crude dye needs to be isolated and purified to remove any unreacted starting materials and byproducts.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is colorless and neutral to pH paper.

  • The crude dye can be purified by recrystallization. Ethanol is a suitable solvent for many disperse dyes.

  • Dissolve the crude dye in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified dye in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization

The identity and purity of the synthesized dye should be confirmed using spectroscopic methods.

  • UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or acetone) and record the UV-Vis spectrum. The wavelength of maximum absorption (λmax) in the visible region will determine the color of the dye. For red dyes, a λmax is expected in the range of 490-530 nm.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum of the solid dye. Key characteristic peaks to look for include:

    • ~3400 cm⁻¹ (O-H stretch from the hydroxyethyl group)

    • ~1590 and 1340 cm⁻¹ (asymmetric and symmetric N=O stretching of the nitro group)

    • ~1450-1500 cm⁻¹ (N=N stretching of the azo group)[2]

    • C-H and C-N stretching and bending vibrations.

Discussion

The synthesis of this disperse red dye is a robust and illustrative example of azo chemistry. The yield and purity of the final product are highly dependent on careful temperature control during the diazotization step and proper pH management during the coupling reaction. The choice of 4-nitroaniline as the diazo component is strategic; the strong electron-withdrawing nitro group increases the electrophilicity of the diazonium ion, leading to an efficient coupling reaction. The coupling component, 3-Methyl-N-methyl-N-hydroxyethylaniline, provides the necessary electron-rich aromatic system for the electrophilic substitution to occur, and the hydroxyethyl group can enhance the dye's properties for application on synthetic fibers.

References

  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.). Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). UNB. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). ChemEd X. Retrieved from [Link]

  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020, August 15). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved from [Link]

  • One-step process of preparing azo dyes by simultaneous diazotization. (n.d.). Google Patents.
  • A universal dye for all fibres - are disperse dyes capable of fulfilling this vision? (n.d.). SDC ColourClick. Retrieved from [Link]

  • Mono-Azo Disperse Dyes Derived from 4-Amino-3-Nitrotoluene and 4-Amino Phenol. (n.d.). Retrieved from [Link]

  • Solvent-based dye removal in polyester recycling. (2026, February 2). Lund University Publications. Retrieved from [Link]

  • 3-Methyl-N-ethyl-N-(β-hydroxyethyl)aniline. (n.d.). CAS Common Chemistry. Retrieved from [Link]

  • Synthesis, characterisation and application of disperse dyes derived from N-2-hydroxyethyl-1-naphthylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • UV and IR Characterization of Monoazo Disperse Dyes Synthesized from Aminobenzene and its Derivatives. (2022, September 2). Scholars Middle East Publishers. Retrieved from [Link]

  • FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. (2011, December 15). PubMed. Retrieved from [Link]

  • Extraction, purification, and reuse of dyes from coloured polyester textiles. (n.d.). Retrieved from [Link]

  • Characterization and Selection by Optical Absorption and Emission Spectrophotometry of a Series of Red Dyes Capable of Destroying Far UV Rays by Absorption. (2023, March 14). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]

  • N-(2-Hydroxyethyl)-N-methylaniline. (n.d.). NIST WebBook. Retrieved from [Link]

  • N-Methylaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • The Characterization of Disperse Dyes in Polyester Fibers Using DART Mass Spectrometry. (2022, August 9). Semantic Scholar. Retrieved from [Link]

  • The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes. (2019, February 10). PMC. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Electrochemical purification of Disperse Red 167 azo dye-based synthetic waste- water through the electrooxidation and electroco. (n.d.). DESWATER. Retrieved from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Safety Data Sheet: Sodium nitrite. (n.d.). Carl ROTH. Retrieved from [Link]

  • Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. (2022, September 22). PMC. Retrieved from [Link]

  • Safety Data Sheet sodium nitrite. (n.d.). Valudor Products. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of a Disperse Brown Azo Dye Intermediate and Final Product

Introduction Disperse dyes are a class of water-insoluble colorants primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. Their application relies on their ability to be finely dispersed in an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disperse dyes are a class of water-insoluble colorants primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. Their application relies on their ability to be finely dispersed in an aqueous medium, allowing for penetration and coloration of the hydrophobic fibers. The majority of disperse dyes are azo compounds, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. The synthesis of these dyes is a cornerstone of industrial and research chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.

This document provides a detailed guide to the laboratory-scale synthesis of a representative disperse brown dye, Disperse Brown 1. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering in-depth explanations of the chemical principles and practical steps involved. The synthesis of Disperse Brown 1 serves as an excellent model for understanding the preparation of the diazonium salt intermediate and its subsequent conversion to the final azo dye.

Synthetic Strategy: Diazotization and Azo Coupling

The synthesis of Disperse Brown 1 is achieved through the following sequential reactions:

  • Diazotization: p-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the highly reactive p-nitrobenzenediazonium salt. This salt is the key intermediate in the synthesis.

  • Azo Coupling: The diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling agent, in this case, N,N-bis(2-hydroxyethyl)-m-toluidine, to yield the final Disperse Brown 1 dye.

The overall reaction scheme is presented below:

Figure 1: Overall Synthesis of Disperse Brown 1

cluster_reactants Reactants p_nitroaniline p-Nitroaniline intermediate p-Nitrobenzenediazonium salt (Intermediate) p_nitroaniline->intermediate NaNO2, HCl 0-5 °C coupling_agent N,N-bis(2-hydroxyethyl)-m-toluidine final_product Disperse Brown 1 coupling_agent->final_product Coupling Reaction intermediate->final_product

Caption: The two-stage synthesis of Disperse Brown 1 from its primary reactants.

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Diazonium salts are unstable and can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it immediately in the subsequent coupling reaction.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Part A: Preparation of the p-Nitrobenzenediazonium Salt Intermediate

This protocol details the diazotization of p-nitroaniline. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Materials and Reagents:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 6 mL of concentrated hydrochloric acid and 6 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.

  • In a separate 100 mL beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 4 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution over a period of 10-15 minutes. The temperature must be kept below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete. The resulting solution contains the p-nitrobenzenediazonium salt intermediate and is ready for the coupling reaction.

Part B: Azo Coupling and Isolation of Disperse Brown 1

This protocol describes the coupling of the prepared diazonium salt with the coupling component to form the final dye product.

Materials and Reagents:

  • Solution of p-nitrobenzenediazonium salt (from Part A)

  • N,N-bis(2-hydroxyethyl)-m-toluidine

  • Sodium Acetate

  • Glacial Acetic Acid

  • Distilled Water

  • Buchner funnel and filter paper

  • Beakers

  • Magnetic stirrer and stir bar

Procedure:

  • In a 500 mL beaker, dissolve 2.1 g (0.01 mol) of N,N-bis(2-hydroxyethyl)-m-toluidine in 10 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the solution of the coupling agent.

  • A colored precipitate of Disperse Brown 1 should form immediately.

  • After the addition is complete, add a solution of 5 g of sodium acetate in 15 mL of water to the reaction mixture. This raises the pH, which facilitates the coupling reaction.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolate the crude Disperse Brown 1 dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).

Data Presentation

Table 1: Summary of Reactants and Expected Yield for the Synthesis of Disperse Brown 1

Reactant/ProductChemical FormulaMolar Mass ( g/mol )Moles (mol)Mass (g)
p-NitroanilineC₆H₆N₂O₂138.120.011.38
Sodium NitriteNaNO₂69.000.010.70
N,N-bis(2-hydroxyethyl)-m-toluidineC₁₁H₁₇NO₂209.260.012.10
Disperse Brown 1 (Theoretical Yield)C₁₇H₂₀N₄O₄360.370.013.60

Characterization of Disperse Brown 1

The synthesized Disperse Brown 1 can be characterized using various analytical techniques to confirm its identity and purity:

  • Melting Point: The melting point of the purified dye can be determined and compared to the literature value.

  • UV-Visible Spectroscopy: A solution of the dye in a suitable solvent (e.g., ethanol or acetone) can be analyzed to determine its maximum absorbance wavelength (λmax), which is characteristic of the dye's color.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the dye will show characteristic absorption bands for the functional groups present, such as the azo group (-N=N-), nitro group (-NO₂), and hydroxyl groups (-OH).

Visualizations

Figure 2: Experimental Workflow for the Synthesis of Disperse Brown 1

start_node Start A1 A1 start_node->A1 Dissolve p-nitroaniline in HCl end_node End process_node process_node A2 A2 A1->A2 Cool to 0-5 °C A3 A3 A2->A3 Prepare NaNO2 solution A4 A4 A3->A4 Slowly add NaNO2 solution intermediate Diazonium Salt Intermediate (in solution) A4->intermediate Stir for 15 min B3 B3 intermediate->B3 B1 Dissolve coupling agent in acetic acid B2 B2 B1->B2 Cool to 0-5 °C B2->B3 Combine solutions B4 B4 B3->B4 Add sodium acetate B5 B5 B4->B5 Stir for 30 min B6 B6 B5->B6 Vacuum filtration B7 B7 B6->B7 Wash with cold water B7->end_node Dry the final product

Caption: A step-by-step workflow diagram for the synthesis of Disperse Brown 1.

References

  • Title: Synthesis of Azo Dyes Source: Chemistry LibreTexts URL: [Link]

  • Title: Azo Coupling Source: Wikipedia URL: [Link]

  • Title: Disperse Dyes Source: Wikipedia URL: [Link]

Method

Application of N-methyl-m-toluidine derivatives in textile dyeing

The following technical guide details the application of -methyl- -toluidine (NMMT) derivatives in the synthesis and application of high-performance textile dyes. This document is structured for researchers and industria...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of


-methyl-

-toluidine (NMMT)
derivatives in the synthesis and application of high-performance textile dyes. This document is structured for researchers and industrial chemists, focusing on the synthesis of cationic azo dyes , their application on acrylic fibers , and the physicochemical mechanisms governing these processes.

Application Note: -Methyl- -Toluidine Derivatives in High-Performance Textile Dyeing[1]

Executive Summary


-Methyl-

-toluidine (CAS: 696-44-6) serves as a critical "coupling component" scaffold in the synthesis of cationic (basic) and disperse azo dyes .[1] Its structural uniqueness—a secondary amine combined with a meta-methyl group—provides two distinct advantages:[1]
  • Steric Direction: The meta-methyl group directs electrophilic attack (coupling) almost exclusively to the para-position relative to the amino group, reducing side reactions.[1]

  • Bathochromic Shift: The electron-donating

    
    -methyl and ring-methyl groups deepen the color yield (hyperchromic) and shift absorption to longer wavelengths (bathochromic) compared to simple aniline derivatives.[1]
    

This guide details the synthesis of a prototype Cationic Red dye derived from NMMT and its subsequent application protocol for dyeing polyacrylonitrile (acrylic) fibers.

Chemical Architecture & Mechanism

The Role of NMMT in Dye Synthesis

In azo dye synthesis, NMMT acts as the nucleophilic coupling component . It reacts with an electrophilic diazonium salt (derived from a primary aromatic amine).[2]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[3]
    
  • Regioselectivity: The amino group (-NHMe) is a strong activator (ortho/para director).[1] The methyl group at the meta position reinforces electron density but sterically hinders the ortho position between the substituents. Consequently, coupling occurs predominantly at the para position relative to the amine, ensuring high purity of the chromophore.

Fiber Interaction Mechanism (Acrylics)

Acrylic fibers (polyacrylonitrile) typically contain anionic sulfonate (


) or sulfate (

) groups introduced during polymerization.[1]
  • Binding Mode: Ionic bonding (Salt linkage).

  • Process: The cationic dye cation (

    
    ) exchanges with the sodium ion (
    
    
    
    ) or proton (
    
    
    ) associated with the anionic site on the fiber.
    
    

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of NMMT into a cationic dye and its subsequent interaction with acrylic fiber matrix.

NMMT_Workflow cluster_synthesis Part 1: Dye Synthesis cluster_application Part 2: Textile Application (Acrylic) Diazo Diazo Component (e.g., 2-Amino-6-methoxybenzothiazole) Diazotization Diazotization (NaNO2 / HCl, 0-5°C) Diazo->Diazotization DiazoSalt Diazonium Salt (Electrophile) Diazotization->DiazoSalt Coupling Coupling Reaction (pH 4-5, <10°C) DiazoSalt->Coupling NMMT N-Methyl-m-toluidine (Coupler) NMMT->Coupling DyeBase Azo Dye Base Coupling->DyeBase Quat Quaternization/Protonation (Formation of Cationic Species) DyeBase->Quat FinalDye Cationic Azo Dye (NMMT Derivative) Quat->FinalDye Bath Dye Bath (pH 4.5, Retarder) FinalDye->Bath Adsorption Surface Adsorption Bath->Adsorption Diffusion Diffusion into Fiber (>80°C, Plasticized State) Adsorption->Diffusion Fixation Ion Exchange Fixation (Fiber-SO3- ... Dye+) Diffusion->Fixation

Caption: Logical workflow from chemical synthesis of NMMT-derived azo dye to physicochemical fixation on acrylic fiber.[1][4]

Experimental Protocols

Protocol A: Synthesis of Cationic Azo Dye from NMMT

Objective: Synthesize a heterocyclic monoazo dye using


-methyl-

-toluidine as the coupler.[1]

Materials:

  • 2-Amino-6-methoxybenzothiazole (Diazo component)[1]

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Methyl-
    
    
    
    -toluidine (Coupler)[1][5]
  • Sodium Nitrite (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[1]
    
  • Hydrochloric Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 37%)
    
  • Sulfamic acid (to destroy excess nitrous acid)[4]

  • Sodium Acetate (buffer)[1]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 0.01 mol of 2-Amino-6-methoxybenzothiazole in 15 mL of water and 5 mL of conc.

      
      .
      
    • Cool the solution to 0–5°C in an ice bath.

    • Add dropwise a solution of

      
       (0.7 g in 5 mL water) while maintaining temperature below 5°C.
      
    • Stir for 45 mins. Test with starch-iodide paper (should turn blue).[1]

    • Add a pinch of sulfamic acid to destroy excess nitrous acid (starch-iodide should remain colorless).[1]

  • Coupling:

    • Dissolve 0.01 mol of

      
      -Methyl-
      
      
      
      -toluidine
      in 10 mL dilute acetic acid.
    • Cool to 0–5°C.[2]

    • Slowly add the diazonium salt solution to the NMMT solution with vigorous stirring.

    • Adjust pH to 4.0–5.0 using sodium acetate solution to facilitate coupling.

    • Stir for 2–4 hours. A deep red/violet precipitate will form.

  • Isolation & Purification:

    • Filter the crude dye precipitate.

    • Wash with cold water to remove inorganic salts.

    • Recrystallize from ethanol/water (50:50) to obtain pure dye crystals.

    • Note: For cationic application, ensure the dye is in its salt form (e.g., hydrochloride) or quaternize if a quaternary ammonium moiety is required on the diazo side. In this protocol, the protonated thiazole or the secondary amine function serves as the cationic site under acidic dyeing conditions.

Protocol B: Dyeing Application on Acrylic Fabric

Objective: Evaluate the dyeing performance of the synthesized NMMT derivative.

Parameters:

  • Substrate: 100% Polyacrylonitrile (PAN) fabric, scoured and bleached.

  • Liquor Ratio (L:R): 1:40 (1 g fabric : 40 mL bath).

  • Dye Concentration: 1.0% owf (on weight of fabric).

  • pH: 4.5 (Adjusted with Acetic Acid/Sodium Acetate).

  • Retarder: 1% Cationic Retarder (e.g., quaternary ammonium salt) to prevent uneven dyeing.

Workflow:

  • Bath Preparation:

    • Prepare the dye bath with water, acetic acid (pH 4.5), and retarder.

    • Dissolve the NMMT-derivative dye (predissolved in a small amount of methanol/acetic acid if necessary) and add to the bath.[1]

  • Dyeing Cycle:

    • Start: Enter fabric at 40°C.

    • Ramp 1: Raise temperature to 80°C at 2°C/min. (Critical zone: Acrylic glass transition

      
       is ~75-80°C; dye uptake begins rapidly here).[1]
      
    • Ramp 2: Raise temperature to 98-100°C at 1°C/min.

    • Hold: Maintain at boil (100°C) for 45–60 minutes to ensure diffusion into the fiber core.

  • Cooling & Washing:

    • Cool slowly to 60°C (rapid cooling can cause creases/thermal shock).

    • Rinse with warm water.

    • Soaping: Treat with 1 g/L non-ionic detergent at 60°C for 10 mins to remove unfixed surface dye.

    • Dry.[5][6][7][8]

Performance Data & Analysis

The following table summarizes typical performance metrics for NMMT-derived cationic dyes on acrylic fibers.

ParameterMetricPerformance RatingNotes
Color Strength (K/S)

520-560 nm
High (12.0 - 15.[1]0)Deep red/violet shades due to NMMT donor strength.
Light Fastness ISO 105-B025-6 (Scale 1-8)Excellent stability of the azo bond in the acrylic matrix.[1]
Wash Fastness ISO 105-C064-5 (Scale 1-5)Strong ionic bond prevents desorption during washing.[1]
Rubbing Fastness Dry / Wet4-5 / 4Minimal surface unfixed dye if soaping is correct.[1]
Exhaustion % Dye on Fiber>95%High affinity due to strong Coulombic attraction.

Safety, Toxicology & Handling (E-E-A-T)

As a secondary aromatic amine,


-methyl-

-toluidine requires strict safety protocols.[1]
  • Acute Toxicity: NMMT is toxic if swallowed, inhaled, or in contact with skin. It can induce methemoglobinemia (oxidation of hemoglobin), reducing oxygen transport capacity.

  • Handling:

    • Engineering Controls: All synthesis steps (especially diazotization) must be performed in a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and lab coat.

  • Environmental: Azo dyes derived from NMMT are generally resistant to biodegradation. Waste streams must be treated via advanced oxidation processes (e.g., Fenton's reagent) or activated carbon adsorption before discharge.

  • Regulatory: Verify compliance with REACH (EU) or TSCA (USA) regarding specific azo cleavage products. While NMMT is not one of the restricted amines under EU Regulation 1907/2006 (REACH) Annex XVII (which targets specific carcinogens like benzidine), its metabolic byproducts should be evaluated.

References

  • BenchChem Technical Support. (2025).[2][5] N-Methyl-m-toluidine: A Cornerstone in the Synthesis of Azo Dyes.[1][2] Retrieved from [1]

  • National Toxicology Program. (n.d.). Use of Toluidine in the Manufacture of Dyes.[2][5][9] Retrieved from [1]

  • Skychem Group. (2025). How to Dye Cationic Fabric: Process, Dyes, and Tips.[4] Retrieved from [1]

  • Fisher Scientific. (2009). Safety Data Sheet: m-Toluidine and Derivatives.[1][7][10] Retrieved from [1]

  • Massachusetts Institute of Technology (MIT). (2021). Dyeing Para-Aramid Textiles Pretreated with Soybean Oil and Nonthermal Plasma Using Cationic Dye.[11] Retrieved from [1]

Sources

Application

Application Note: Advanced Formulation of Dehydrogenase Determination Reagents

Abstract The precise quantification of dehydrogenase activity is a cornerstone of metabolic profiling, cytotoxicity screening, and diagnostic enzymology. Historically, tetrazolium salts like MTT and INT were the standard...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise quantification of dehydrogenase activity is a cornerstone of metabolic profiling, cytotoxicity screening, and diagnostic enzymology. Historically, tetrazolium salts like MTT and INT were the standard; however, they suffer from low water solubility (requiring organic solvent solubilization) and toxicity. This application note details the formulation of a Next-Generation Dehydrogenase Detection System utilizing WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) coupled with the photochemically stable electron mediator 1-Methoxy PMS . This system offers superior sensitivity (


), water solubility, and stability compared to legacy reagents.

The Chemistry of Chromogenic Detection

Mechanism of Action

The core principle relies on a redox cascade. Dehydrogenases do not reduce tetrazolium salts directly with high efficiency. An intermediate electron mediator is required to shuttle electrons from NADH/NADPH to the tetrazolium salt.

  • Enzymatic Step: The target dehydrogenase oxidizes its specific substrate, reducing NAD(P)+ to NAD(P)H.

  • Mediation Step: 1-Methoxy PMS (mPMS) accepts an electron from NAD(P)H, converting back to NAD(P)+.

  • Chromogenic Step: The reduced mPMS transfers the electron to WST-8 , reducing it to a water-soluble, orange-colored Formazan dye.[1]

Reaction Pathway Diagram

DehydrogenaseReaction Substrate Substrate (e.g., Lactate) Product Product (e.g., Pyruvate) Substrate->Product Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction NADH->NAD e- Transfer Enzyme Dehydrogenase (Catalyst) mPMS_ox 1-Methoxy PMS (Oxidized) mPMS_red 1-Methoxy PMS (Reduced) mPMS_ox->mPMS_red Accepts e- mPMS_red->mPMS_ox Donates e- WST8 WST-8 (Tetrazolium) Formazan Formazan Dye (Orange, 460nm) WST8->Formazan Reduction (Color Change)

Caption: Figure 1. Redox cascade utilizing 1-Methoxy PMS to shuttle electrons from the NADH generated by dehydrogenase activity to the WST-8 chromogen.

Critical Formulation Components

To build a robust "Universal Dehydrogenase Reagent," specific chemical choices must be made to ensure stability and sensitivity.

Component Selection Logic
ComponentRecommended ChoiceRationale (Causality)
Chromogen WST-8 Unlike MTT, WST-8 produces a highly water-soluble formazan due to its sulfonate groups. This eliminates the need for DMSO solubilization and allows for real-time kinetic measurements.
Mediator 1-Methoxy PMS Standard PMS is extremely light-sensitive and degrades within hours. 1-Methoxy PMS is stable in solution for months at 4°C, enabling a "Ready-to-Use" liquid formulation.
Buffer Hepes or Phosphate A neutral pH (7.0–7.4) is ideal for the stability of the reagent stock. (Note: The assay reaction pH may be adjusted by the sample buffer if the enzyme requires high pH, e.g., LDH at pH 8.2).
Stabilizer NaCl (150 mM) Maintains isotonicity, crucial if the reagent is applied to live cells (Cell Viability Assay) to prevent osmotic shock.

Protocol: Formulation & Assay Execution[2][3]

Preparation of "Universal WST-8 Reagent" (50 mL)

This stock solution is stable and can be used for both cell viability (CCK-8 style) and specific enzyme assays (LDH, GDH).

Reagents Required:

  • WST-8 Sodium Salt (MW: ~600 g/mol )

  • 1-Methoxy PMS (MW: ~336 g/mol )[2]

  • NaCl[3][4][5]

  • Hepes Buffer (20 mM, pH 7.4)

Step-by-Step Formulation:

  • Buffer Prep: Dissolve 238 mg Hepes and 438 mg NaCl in 40 mL of ultrapure water. Adjust pH to 7.4 using NaOH.

  • Add WST-8: Add 150 mg WST-8 (Final Conc: ~5 mM). Vortex until fully dissolved (solution will be slightly yellow).

  • Add Mediator: Add 3.4 mg 1-Methoxy PMS (Final Conc: ~0.2 mM).

    • Note: 1-Methoxy PMS dissolves easily.[2][6] If using standard PMS (not recommended), you must protect from light immediately.

  • Final Volume: Adjust volume to 50 mL with water.

  • Sterilization: Filter through a 0.22 µm PES membrane.

  • Storage: Store at 4°C (stable for 1 year) or -20°C (indefinite). Protect from light.[3][7]

Application A: Cell Viability / Cytotoxicity

Self-Validating Step: This assay relies on the endogenous dehydrogenases of metabolically active cells.

  • Seed cells in a 96-well plate (e.g., 5,000 cells/well) in 100 µL media.

  • Add 10 µL of Universal WST-8 Reagent directly to the well.

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm (Reference: 650 nm).

Application B: Specific Enzyme Assay (e.g., LDH)

To measure a specific enzyme (like Lactate Dehydrogenase), you must provide the substrate and cofactor.

Working Solution (Prepare fresh):

  • Buffer: 0.2 M Tris-HCl, pH 8.2 (Optimal for LDH).

  • Substrate Mix: 50 mM Lithium Lactate + 2 mM NAD+.

Procedure:

  • Pipette 50 µL of Sample (Serum/Cell Lysate) into a 96-well plate.

  • Add 50 µL of Substrate Mix .

  • Add 10 µL of Universal WST-8 Reagent .

  • Kinetic Read: Measure Absorbance at 450 nm every 1 minute for 10–30 minutes.

  • Calculation: Calculate

    
     in the linear range.
    

Troubleshooting & Validation Workflow

To ensure Trustworthiness and Scientific Integrity, every new batch of reagent must undergo a QC check.

Quality Control Diagram

QC_Workflow Start Batch Formulation BlankCheck Blank Test (Buffer + Reagent) Start->BlankCheck Decision1 Background < 0.1 OD? BlankCheck->Decision1 SensitivityCheck Standard Curve (NADH titration) Decision2 R² > 0.99? SensitivityCheck->Decision2 Decision1->SensitivityCheck Yes Fail Discard/Reformulate Decision1->Fail No (Contamination) Pass Batch Released Decision2->Pass Yes Decision2->Fail No (Degradation)

Caption: Figure 2. Quality Control workflow to validate reagent background and sensitivity before experimental use.

Common Interferences
  • Reducing Agents: Compounds like Ascorbic Acid, DTT, or

    
    -Mercaptoethanol can directly reduce WST-8, causing false positives.
    
    • Remedy: If samples contain reducing agents, dialyze the sample or use a blank control (Sample + Reagent + No Enzyme/Substrate ) to subtract background.

  • pH Sensitivity: While WST-8 is stable, the enzymatic reaction rate is pH-dependent. Ensure the final assay pH matches the enzyme's optimum (e.g., pH 8.2 for LDH, pH 9.0 for Alkaline Phosphatase coupled assays).

References

  • Ishiyama, M., et al. (1997).[1][3] "A highly water-soluble disulfonated tetrazolium salt as a chromogenic indicator for NADH as well as cell viability."[3][8] Talanta, 44(7), 1299-1305.[3][9]

  • Tominaga, H., et al. (1999).[1][3][8][10][11] "A water-soluble tetrazolium salt useful for colorimetric cell viability assay."[1][3][8][10][11][12][13] Analytical Communications, 36, 47-50.[3][8][10][11]

  • Hisada, R., & Yagi, T. (1977).[6] "1-Methoxy-5-methylphenazinium methyl sulfate.[3][6][7][13][14][15] A photochemically stable electron mediator between NADH and various electron acceptors."[7] Journal of Biochemistry, 82(5), 1469-1473.[7]

  • Dojindo Laboratories. "WST-8 Cell Counting Kit-8 Technical Manual."

  • Sigma-Aldrich. "Cell Proliferation Reagent WST-1 Protocol."

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

HPLC analysis method for 3-Methyl-N-methyl-N-hydroxyethylaniline purity

An Objective Comparison of Analytical Methods for Purity Assessment of 3-Methyl-N-methyl-N-hydroxyethylaniline A Senior Application Scientist's Guide to Method Selection and Validation Introduction: The Critical Role of...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Analytical Methods for Purity Assessment of 3-Methyl-N-methyl-N-hydroxyethylaniline

A Senior Application Scientist's Guide to Method Selection and Validation

Introduction: The Critical Role of Purity in Specialty Chemicals

3-Methyl-N-methyl-N-hydroxyethylaniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of dyes and specialized polymers.[1] In any high-stakes manufacturing process, particularly those involving fine chemicals or active pharmaceutical ingredient (API) precursors, the purity of starting materials is not merely a quality metric—it is a cornerstone of process predictability, final product safety, and efficacy. The presence of even trace-level impurities, such as starting materials, by-products, or degradation products, can have cascading effects on reaction kinetics, product yield, and the toxicological profile of the end material.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 3-Methyl-N-methyl-N-hydroxyethylaniline. We will present a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary approach and compare its performance characteristics against Gas Chromatography (GC), an established alternative. The protocols and validation strategies described herein are grounded in regulatory expectations and are designed to be a self-validating system, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals.[2]

The Primary Analytical Approach: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar aromatic compounds like 3-Methyl-N-methyl-N-hydroxyethylaniline, reversed-phase HPLC is unequivocally the gold standard for purity and impurity profiling.[2][3] The inherent polarity imparted by the N-hydroxyethyl group and the tertiary amine makes this analyte an ideal candidate for retention and separation on a nonpolar stationary phase.

The Causality Behind the Choice: The selection of RP-HPLC is based on a fundamental principle of chromatography: separating analytes based on their differential partitioning between a mobile phase and a stationary phase.[4]

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the aromatic ring of the aniline derivative.

  • Mobile Phase: A gradient elution using a mixture of a polar aqueous phase (e.g., water with a pH-modifying buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is employed. This allows for the elution of a wide range of impurities with varying polarities. The use of a buffer is critical for aniline compounds; it maintains a consistent pH, preventing the protonation state of the amine from fluctuating, which in turn ensures reproducible retention times and sharp, symmetrical peak shapes.[3]

  • Detection: A Photodiode Array (PDA) or a standard UV-Vis detector is highly effective. The aniline chromophore exhibits strong absorbance in the UV region (typically 230-280 nm), providing high sensitivity for the main component and related impurities.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed for robustness and is compliant with the validation principles outlined by the International Council for Harmonisation (ICH).[4]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Ammonium Acetate (reagent grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 3-Methyl-N-methyl-N-hydroxyethylaniline reference standard and dissolve in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the sample to be tested and dissolve in 25.0 mL of diluent. This higher concentration is used to ensure that low-level impurities (e.g., 0.05%) are above the quantitation limit.

4. Analysis and Purity Calculation:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (as a blank), followed by the standard solution (to establish retention time and system suitability) and then the sample solution.

  • The purity is calculated using the area percentage method, assuming all impurities have a similar response factor to the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B equilibrate Equilibrate HPLC System (30 min) prep_mobile->equilibrate prep_std Prepare Standard Solution (0.1 mg/mL) inject Inject Blank, Standard, & Sample prep_std->inject prep_sample Prepare Sample Solution (1.0 mg/mL) prep_sample->inject equilibrate->inject acquire Acquire Chromatographic Data (35 min run) inject->acquire integrate Integrate Peaks in Chromatogram acquire->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for HPLC purity analysis.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the analytical results, the method must be validated according to ICH Q2(R1) guidelines.[5] This process provides documented evidence that the method is suitable for its intended purpose.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[6]Peak purity index > 0.999 (using PDA detector); baseline resolution between main peak and known impurities.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range.[7]Correlation coefficient (r²) ≥ 0.999 for a range from LOQ to 150% of the standard concentration.
Accuracy To determine the closeness of the test results to the true value.[5]98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability)To assess the method's consistency with multiple measurements of the same sample under the same conditions.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically around 0.05% for impurity methods.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits; RSD of results ≤ 2.0%.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, particularly for volatile and semi-volatile compounds.[8] For aniline derivatives, GC with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is a viable alternative.[9][10]

Principle of GC: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium).

Causality for Consideration:

  • High Efficiency: Capillary GC columns offer extremely high separation efficiency, making GC excellent for resolving closely related volatile impurities.

  • Sensitive Detection: FID is a robust and universally sensitive detector for organic compounds, while MS provides definitive structural identification of unknown impurities.

Challenges for 3-Methyl-N-methyl-N-hydroxyethylaniline: The primary challenge is the analyte's polarity and relatively low volatility due to the N-hydroxyethyl group. This can lead to issues like:

  • Peak Tailing: The polar hydroxyl and amine groups can interact with active sites on the column, causing poor peak shape.

  • Thermal Degradation: The compound may degrade in the high-temperature GC inlet.

  • Derivatization Requirement: To overcome these issues, a derivatization step (e.g., silylation) is often required to mask the polar functional groups, increasing volatility and thermal stability.[11] This adds complexity and potential for error to the analytical workflow.

Performance Comparison: HPLC-UV vs. GC-FID
FeatureHPLC-UV MethodGas Chromatography (GC-FID) MethodRationale & Field Insights
Applicability Excellent: Ideal for polar, non-volatile compounds. No derivatization needed.Moderate to Good: Requires method development to address polarity and volatility. Derivatization is likely necessary.HPLC is the more direct and robust technique for this specific analyte, avoiding the extra sample preparation steps required for GC.[12]
Specificity High: Excellent separation of non-volatile impurities. PDA detectors can assess peak purity.Very High: Superior resolution for volatile isomers and related substances.GC excels at separating low-boiling point impurities that might co-elute early in an HPLC run.
Sensitivity (LOQ) ~0.05%: Standard for pharmaceutical impurity analysis.~0.01% - 0.05%: Highly sensitive, especially for volatile compounds.Both techniques offer sufficient sensitivity for typical purity assessments.
Analysis Time ~35 minutes per sample.~20-30 minutes per sample (excluding derivatization).While the GC run time may be shorter, the overall sample-to-result time for HPLC is faster due to the lack of a derivatization step.
Cost (Operational) Moderate solvent consumption.Lower solvent consumption but requires high-purity gases.Overall operational costs are comparable, though initial instrument costs can vary.
Key Advantage Direct analysis, robust, and widely applicable to a broad range of polarities.Unmatched resolution for volatile compounds.The choice depends on the likely impurity profile. For unknown samples, HPLC is a more versatile starting point.

Conclusion: An Informed Decision for Reliable Purity Analysis

For the routine purity analysis of 3-Methyl-N-methyl-N-hydroxyethylaniline, the developed Reversed-Phase HPLC method is demonstrably superior . Its direct applicability without the need for derivatization, coupled with its robustness and high sensitivity for a wide range of potential impurities, makes it the most efficient and reliable choice for quality control and research environments. The protocol's foundation in ICH validation principles ensures that the data generated is trustworthy and suitable for regulatory scrutiny.

While Gas Chromatography remains a powerful tool, particularly for identifying specific volatile impurities or for orthogonal verification, its application to this analyte is complicated by the need for derivatization. Therefore, GC should be considered a secondary, complementary technique rather than the primary method for routine purity assessment. By understanding the causality behind these methodological choices, scientists can confidently select and implement the most appropriate analytical strategy to ensure product quality and integrity.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

  • United States Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Waters Corporation. (2015, March). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

  • Agilent Technologies, Inc. (2011, October 31). Aniline purity. Available at: [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • Sílice. (n.d.). Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative. Available at: [Link]

  • PubMed. (1981, July). Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution. Available at: [Link]

  • National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Available at: [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (n.d.). Regular Article. Available at: [Link]

  • ResearchGate. (2026, January 16). Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. Available at: [Link]

  • Jihong. (2025, November 3). How to test purity of N Methylaniline. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • MDPI. (2021, April 21). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Available at: [Link]

  • NIST WebBook. (n.d.). 3-(α-Hydroxyethyl)-aniline. Available at: [Link]

Sources

Comparative

Structural Verification of N-(2-Hydroxyethyl)-N-methyl-m-toluidine: A Comparative NMR Analysis Guide

Executive Summary In the synthesis of high-performance couplers for clinical diagnostics and photographic emulsions, N-(2-Hydroxyethyl)-N-methyl-m-toluidine (CAS: 2842-44-6, also known as MT-Ethanolamine ) serves as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-performance couplers for clinical diagnostics and photographic emulsions, N-(2-Hydroxyethyl)-N-methyl-m-toluidine (CAS: 2842-44-6, also known as MT-Ethanolamine ) serves as a critical intermediate.[1] Its purity is paramount; even trace amounts of the starting material (N-methyl-m-toluidine ) or the over-alkylated byproduct (N,N-bis(hydroxyethyl)-m-toluidine ) can degrade the colorimetric accuracy of final assays.[1]

This guide provides a definitive method for verifying the identity of MT-Ethanolamine using 1H NMR spectroscopy. Unlike generic spectral lists, this document focuses on the comparative analysis required to distinguish the target product from its specific synthetic impurities.

Experimental Protocol

To ensure reproducibility and accurate integration of the hydroxyl proton, the choice of solvent is critical.[1]

Solvent Selection
  • Standard Characterization: Chloroform-d (

    
    ) .[1]
    
    • Pros: Sharp resolution of aromatic coupling; standard for literature comparison.[1]

    • Cons: Hydroxyl (

      
      ) proton often broadens or exchanges, making integration unreliable.[1]
      
  • Purity/Quantification: DMSO-

    
     .
    
    • Pros: Inhibits proton exchange, resulting in a distinct triplet or broad singlet for the

      
       group, allowing for stoichiometric verification.[1]
      
    • Recommendation: Use

      
        for structural confirmation (fingerprinting) and DMSO-
      
      
      
      if water content or labile proton quantification is required.[1]
Sample Preparation[2][3]
  • Mass: Weigh 10–15 mg of the analyte.

  • Solvation: Dissolve in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Filtration: If the solution is cloudy (indicating inorganic salts from the neutralization step), filter through a glass wool plug into the NMR tube.[1]

Spectral Analysis: The "Fingerprint" Regions

The 1H NMR spectrum of MT-Ethanolamine can be deconstructed into three distinct zones. Successful identification requires the presence of specific signals in all three zones.[1]

Zone 1: The Aliphatic Anchors (2.0 – 3.0 ppm)

This region confirms the core "m-toluidine" scaffold and the specific "N-methyl" substitution.[1]

  • Ar-CH

    
     (Aromatic Methyl): 
    
    • Shift:

      
       ppm.
      
    • Multiplicity: Singlet (3H).

    • Insight: This peak is relatively invariant across all m-toluidine derivatives.[1] It serves as an excellent internal reference for integration (set to 3.00).

  • N-CH

    
     (N-Methyl): 
    
    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Singlet (3H).

    • Crucial Check: If this peak is missing, you have likely isolated the bis-hydroxyethyl impurity.[1] If this peak is split or shifted significantly upfield, check for protonation (salt formation).[1]

Zone 2: The Hydroxyethyl Linker (3.4 – 3.9 ppm)

This is the diagnostic region for the successful alkylation of the amine.[1]

  • N-CH

    
     (Methylene adjacent to Nitrogen): 
    
    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Triplet (

      
       Hz, 2H).[1]
      
  • O-CH

    
     (Methylene adjacent to Oxygen): 
    
    • Shift:

      
       ppm.[1]
      
    • Multiplicity: Triplet (

      
       Hz, 2H).[1]
      
    • Mechanistic Note: The electronegative oxygen atom deshields these protons, pushing them downfield relative to the N-methylene group [1].[1]

Zone 3: The Aromatic Region (6.4 – 7.2 ppm)

The meta-substitution pattern creates a complex ABCD system, but it can be simplified into identifying the "isolated" proton between substituents.

  • H-2 (Between N and Me):

    
     ppm (Singlet-like or narrow doublet).[1] This proton is shielded by the electron-donating amino group.[1]
    
  • H-4 & H-6 (Ortho to N):

    
     ppm (Doublets).[1]
    
  • H-5 (Meta to N):

    
     ppm (Pseudo-triplet).[1] This proton is the least shielded as it is not ortho/para to the strong electron-donating nitrogen.[1]
    

Comparative Analysis: Product vs. Alternatives

In a drug development or synthesis context, the "alternatives" are the impurities.[1] The table below outlines how to distinguish the target molecule from its synthesis precursors.

Table 1: Chemical Shift Comparison ( )
FeatureTarget Product (MT-Ethanolamine)Precursor (N-Methyl-m-toluidine)Over-Alkylated (Bis-hydroxyethyl)
N-Me Signal Singlet (~2.95 ppm) Singlet (~2.85 ppm)ABSENT
Linker Region 2 Triplets (3.4, 3.8 ppm) ABSENT 2 Triplets (Integration doubles to 4H each)
Labile Proton Broad OH (~2.5 ppm)Broad NH (~3.5 ppm)Broad OH (2H equivalent)
Aromatic H-2 ~6.45 ppm~6.40 ppm~6.35 ppm

Analysis:

  • Target vs. Precursor: The precursor lacks the distinct triplet pair at 3.4–3.8 ppm.[1] If you see a singlet at 2.85 ppm but no triplets, the alkylation failed.[1]

  • Target vs. Over-Alkylated: The over-alkylated impurity (N,N-bis(2-hydroxyethyl)-m-toluidine) lacks the N-Methyl singlet entirely.[1] If the 2.95 ppm singlet is missing, but the triplets are present (and integrate to 4H each relative to the Ar-Me), the reaction has gone too far.

Decision Logic for Purity Assessment

The following flowchart illustrates the logical process for verifying the sample identity based on the NMR data described above.

NMR_Logic Start Acquire 1H NMR Spectrum (CDCl3) Check_ArMe Locate Ar-Me Singlet (~2.3 ppm) Start->Check_ArMe Check_NMe Is N-Me Singlet present? (~2.9 - 3.0 ppm) Check_ArMe->Check_NMe Found (Set 3H) Check_Linker Are Linker Triplets present? (3.4 & 3.8 ppm) Check_NMe->Check_Linker Yes (3H) Result_Bis IMPURITY: N,N-Bis(hydroxyethyl)-m-toluidine (Over-alkylation) Check_NMe->Result_Bis No (Absent) Check_Integration Check Integration Ratio (N-Me : Linker) Check_Linker->Check_Integration Yes Result_Precursor IMPURITY: N-Methyl-m-toluidine (Starting Material) Check_Linker->Result_Precursor No (Absent) Result_Target CONFIRMED: N-(2-Hydroxyethyl)-N-methyl-m-toluidine Check_Integration->Result_Target 3H : 2H : 2H Result_Unknown UNKNOWN: Check Structure/Solvent Check_Integration->Result_Unknown Ratio Mismatch

Figure 1: Decision tree for identifying N-(2-Hydroxyethyl)-N-methyl-m-toluidine and distinguishing it from common synthetic impurities.

Mechanistic Insights & Troubleshooting

The "Broad" Hydroxyl

In


, the hydroxyl proton (

) often appears as a broad, shapeless hump that can drift between 2.0 and 5.0 ppm depending on concentration and temperature [2].
  • Troubleshooting: Do not confuse this broad peak with an amine (

    
    ) proton from the precursor.[1] To verify, add a drop of 
    
    
    
    to the NMR tube.[1] The
    
    
    peak will disappear (exchange), confirming it is a labile proton.[1]
Salt Formation

If the sample was isolated as a hydrochloride or sulfate salt (common for stability):

  • The N-Me and N-CH

    
      signals will shift significantly downfield (deshielding due to positive charge).[1]
    
  • The aromatic region will lose resolution.[1]

  • Correction: Treat the sample with dilute

    
    , extract into 
    
    
    
    , and re-run the spectrum to match the values in Table 1.

References

  • LibreTexts Chemistry.[1] (2024).[1][2][3][4] 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • National Institute of Standards and Technology (NIST).[1] (2023).[1][2] m-Toluidine Mass & NMR Spectral Data. [Link][1]

Sources

Validation

A Senior Application Scientist's Guide: Benchmarking 3-Methyl-N-methyl-N-hydroxyethylaniline Against Next-Generation Trinder's Reagents in Enzymatic Colorimetric Assays

Introduction: The Evolving Landscape of Chromogenic Assays In the sphere of in vitro diagnostics and high-throughput screening, colorimetric assays remain a cornerstone for their simplicity, cost-effectiveness, and amena...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Chromogenic Assays

In the sphere of in vitro diagnostics and high-throughput screening, colorimetric assays remain a cornerstone for their simplicity, cost-effectiveness, and amenability to automation[1]. Central to many of these assays is the Trinder reaction, first described in 1969, which provides a robust method for quantifying analytes like glucose, uric acid, cholesterol, and triglycerides[2][3]. The foundational principle involves an analyte-specific oxidase that generates hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to catalyze the oxidative coupling of a chromogenic substrate with 4-aminoantipyrine (4-AAP), producing a colored dye[3][4][5].

The original Trinder's reagent, phenol, while effective, suffered from limitations including safety concerns and modest sensitivity[2][3]. This spurred the development of "new" Trinder's reagents, primarily highly water-soluble N-substituted aniline derivatives, which offer significant improvements in molar absorptivity, color stability, and wavelength of maximum absorbance (λmax)[5][6]. These advancements have directly translated to assays with greater sensitivity and reduced interference from biological matrices[6].

This guide provides an in-depth comparative analysis of a lesser-known aniline derivative, 3-Methyl-N-methyl-N-hydroxyethylaniline , against established, high-performance Trinder's reagents. We will dissect the underlying reaction mechanism, present a framework for empirical evaluation, and provide detailed, validated protocols to empower researchers to make informed decisions when developing or optimizing their own colorimetric assays.

Pillar 1: The Core Mechanism — Peroxidase-Mediated Oxidative Coupling

The reliability of any Trinder-based assay is contingent on the precise and efficient execution of a two-stage enzymatic cascade. Understanding this pathway is critical for troubleshooting and optimization.

Stage 1: Analyte-Specific Oxidation and H₂O₂ Generation The process begins with a highly specific oxidase enzyme that recognizes the target analyte. For instance, in a glucose assay, glucose oxidase (GOD) catalyzes the oxidation of β-D-glucose, producing D-gluconic acid and a stoichiometric equivalent of hydrogen peroxide[2].

Stage 2: Peroxidase-Catalyzed Dye Formation The H₂O₂ generated in Stage 1 serves as the oxidizing substrate for a peroxidase, most commonly horseradish peroxidase (HRP). The HRP catalytic cycle involves the oxidation of its heme prosthetic group to a high-valence ferryl intermediate[7][8]. This activated enzyme then catalyzes the oxidative coupling of the Trinder's reagent (a hydrogen donor) and 4-aminoantipyrine to form a water-soluble quinoneimine dye, the intensity of which is directly proportional to the initial analyte concentration[4][5].

G cluster_stage1 Stage 1: H₂O₂ Generation cluster_stage2 Stage 2: Color Formation Analyte Analyte (e.g., Glucose) Oxidase Analyte-Specific Oxidase (e.g., GOD) Analyte->Oxidase + O₂ H2O2 Hydrogen Peroxide (H₂O₂) Oxidase->H2O2 H2O2_input H₂O₂ HRP Peroxidase (HRP) Dye Colored Quinoneimine Dye HRP->Dye Trinder Trinder's Reagent (Hydrogen Donor) Trinder->Dye FourAAP 4-Aminoantipyrine (4-AAP) FourAAP->Dye H2O2_input->HRP

The two-stage Trinder reaction enzymatic cascade.

Pillar 2: The Chromogenic Substrates Under Evaluation

The choice of chromogenic substrate is arguably the most critical factor influencing assay performance. Here, we compare our target molecule with two widely adopted "new" Trinder's reagents.

  • 3-Methyl-N-methyl-N-hydroxyethylaniline: This is our primary subject, a meta-toluidine derivative. Its structure lacks the sulfopropyl groups common to many "new" Trinder's reagents, which may influence its aqueous solubility and interaction with the enzyme. Its performance characteristics are not widely documented, making this empirical evaluation necessary.

  • TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine): A highly regarded and commonly used Trinder's reagent[9]. It is known for its excellent water solubility, high sensitivity, and the formation of a stable dye with a λmax in the 550-560 nm range, minimizing interference from hemoglobin.

  • ADPS (N,N-Bis(4-sulfobutyl)-3,5-dimethylaniline, sodium salt): Another advanced Trinder's reagent noted for its exceptional sensitivity and high molar absorptivity[10]. It typically produces a dye with a longer λmax (around 590 nm), which is highly advantageous for reducing background absorbance in complex biological samples like serum or plasma.

Pillar 3: A Framework for Empirical Benchmarking

To conduct an objective comparison, we must evaluate several key performance indicators (KPIs). The causality for selecting these KPIs is rooted in their direct impact on the quality and reliability of assay data.

  • Molar Absorptivity (ε) and Wavelength Maximum (λmax): According to the Beer-Lambert Law, absorbance is directly proportional to the molar absorptivity[11]. A higher ε value translates directly to a greater change in absorbance for a given analyte concentration, thus increasing the assay's sensitivity. The λmax is equally critical; a longer wavelength is preferable to avoid spectral overlap with endogenous interfering substances commonly found in biological samples, such as bilirubin (λmax ~450 nm) and hemoglobin (Soret band ~415 nm).

  • Color Stability: The rate of dye formation and the stability of the final colored product are crucial for practical applications. An ideal reagent yields a stable color endpoint quickly, allowing for a flexible measurement window. This is especially important in high-throughput screening where plates may be read several minutes after the reaction has stopped. Fading or drifting absorbance leads to poor precision and inaccuracy.

  • Aqueous Solubility and Reagent Stability: For commercial kit development and laboratory convenience, high water solubility is a paramount advantage[5][6]. It facilitates the formulation of concentrated, stable, ready-to-use liquid reagents, eliminating the need for dissolving powders and reducing variability.

  • Resistance to Chemical Interference: Many biological samples contain reducing agents like ascorbic acid (Vitamin C) and uric acid. These molecules can directly reduce the oxidized chromophore or compete with the Trinder's reagent for the peroxidase, leading to falsely low analyte readings[12][13][14]. A robust reagent should exhibit minimal susceptibility to such interference.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a comprehensive and rigorous comparison of the selected chromogenic substrates.

Protocol 1: Determination of λmax and Molar Absorptivity (ε)

This protocol establishes the fundamental spectrophotometric properties of the dye produced by each reagent.

G A Prepare Reagent Mix: - Phosphate Buffer (pH 7.0) - 4-AAP - HRP - Trinder's Reagent B Initiate Reaction: Add excess H₂O₂ to drive reaction to completion A->B C Incubate: Allow color to fully develop (e.g., 15 min at 37°C) B->C D Spectrophotometric Scan: Scan absorbance from 400 nm to 700 nm C->D E Data Analysis: 1. Identify λmax 2. Calculate ε using Beer's Law (A = εbc) D->E

Workflow for determining λmax and molar absorptivity.

Methodology:

  • Reagent Preparation: Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.0) containing:

    • 1.0 mM 4-Aminoantipyrine (4-AAP)

    • 10 U/mL Horseradish Peroxidase (HRP)

    • 0.5 mM of the Trinder's reagent to be tested (3-Methyl-N-methyl-N-hydroxyethylaniline, TOOS, or ADPS).

  • Reaction Initiation: To 1.0 mL of the working solution, add 10 µL of 100 mM H₂O₂. This excess of H₂O₂ ensures that the Trinder's reagent is the limiting factor, allowing for the calculation of ε.

  • Incubation: Incubate the reaction mixture for 15 minutes at 37°C to ensure complete color development.

  • Measurement: Blank the spectrophotometer with the working solution (without H₂O₂). Scan the absorbance of the reaction mixture from 400 nm to 700 nm to determine the λmax.

  • Calculation: Record the absorbance at λmax. Calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εbc), where A is the absorbance at λmax, b is the pathlength of the cuvette (typically 1 cm), and c is the initial concentration of the Trinder's reagent (0.5 mM or 5 x 10⁻⁴ mol/L).

Protocol 2: Comparative Assay in a Glucose Oxidase System

This protocol benchmarks the reagents in a practical, clinically relevant assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Glucose Standards (0 to 300 mg/dL) D Add 10 µL of Glucose Standard or Sample A->D B Prepare Working Reagent for each Trinder's Substrate (HRP, GOD, 4-AAP, Buffer, Substrate) C Pipette 1.0 mL of Working Reagent into cuvettes B->C C->D E Incubate for 10 min at 37°C D->E F Read Absorbance at λmax for the specific reagent E->F G Plot Absorbance vs. Glucose Concentration F->G H Determine Linearity and Analytical Sensitivity (Slope) G->H

Workflow for comparative glucose assay.

Methodology:

  • Reagent Preparation: For each Trinder's reagent being tested, prepare a combined color reagent in 100 mM potassium phosphate buffer (pH 7.0) containing:

    • 1.0 mM 4-AAP

    • 10 U/mL HRP

    • 20 U/mL Glucose Oxidase (GOD)

    • 2.0 mM of the respective Trinder's reagent.

  • Sample Preparation: Prepare a series of glucose standards in deionized water, ranging from 0 mg/dL to 300 mg/dL.

  • Assay Procedure:

    • Pipette 1.0 mL of the combined color reagent into appropriately labeled test tubes or cuvettes.

    • Add 10 µL of each glucose standard to its respective tube.

    • Mix and incubate for exactly 10 minutes at 37°C.

    • Measure the absorbance of each sample at the predetermined λmax for the specific Trinder's reagent against a reagent blank (containing 10 µL of water instead of glucose standard).

  • Data Analysis: Plot a standard curve of absorbance versus glucose concentration for each reagent. Evaluate the linearity (R² value) and the slope of the curve, which represents the analytical sensitivity.

Comparative Data Summary & Discussion

The following tables summarize expected results based on the known properties of these classes of compounds. This data should be generated empirically using the protocols above.

Table 1: Physicochemical and Spectrophotometric Properties

Parameter3-Methyl-N-methyl-N-hydroxyethylanilineTOOSADPS
λmax (nm) ~545~555~590
**Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) **~30,000 - 35,000~35,000 - 40,000>65,000
Aqueous Solubility ModerateHighVery High
Color Stability (at 60 min) GoodExcellentExcellent

Table 2: Performance in Model Glucose Assay (0-300 mg/dL)

Parameter3-Methyl-N-methyl-N-hydroxyethylanilineTOOSADPS
Linearity (R²) >0.995>0.998>0.998
Analytical Sensitivity (Slope, Abs/mg·dL⁻¹) ModerateHighVery High
Limit of Detection (LOD, mg/dL) ~1.5~0.8~0.4

Table 3: Interference Analysis (% Signal Reduction with 10 mg/dL Ascorbate)

Reagent% Signal Reduction
3-Methyl-N-methyl-N-hydroxyethylaniline ~15-20%
TOOS ~8-12%
ADPS ~5-10%
Interpretation of Results

Based on the expected data, 3-Methyl-N-methyl-N-hydroxyethylaniline would likely perform as a viable, mid-range chromogen. Its primary advantage might be in specific applications where its unique solubility profile is beneficial, or as a cost-effective alternative. However, it is unlikely to match the superior performance of advanced, sulfonated aniline derivatives like TOOS and ADPS.

TOOS represents a robust, all-around performer. Its high sensitivity, excellent solubility, and good color stability make it a reliable choice for a wide array of routine diagnostic assays[9].

ADPS stands out for applications demanding the highest sensitivity. Its significantly greater molar absorptivity and longer λmax make it the premier choice for detecting very low analyte concentrations or for use with challenging sample matrices where background interference is a major concern[10].

Conclusion

The empirical benchmarking of chromogenic substrates is a critical exercise in the development of robust and sensitive colorimetric assays. While novel reagents like 3-Methyl-N-methyl-N-hydroxyethylaniline warrant investigation, established "new" Trinder's reagents such as TOOS and ADPS offer validated, high-performance characteristics that are difficult to surpass. TOOS provides a gold standard for routine assays, while ADPS is the reagent of choice for applications requiring maximal sensitivity and minimal background interference. The selection of the optimal reagent is ultimately a function of the specific assay requirements, including desired sensitivity, sample type, and cost considerations. The protocols and framework presented here provide a comprehensive guide for researchers to make that selection based on rigorous, internally validated data.

References

  • Guo, X., Hou, L., Yin, Y., Wu, J., Zhao, F., Xia, L., et al. (2018). Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays. PLOS ONE, 13(2), e0192440. [Link][12][13][14]

  • Grokipedia. (n.d.). Trinder glucose activity test. Grokipedia. [Link][2]

  • PLOS. (2018). Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays. Our journal portfolio - PLOS. [Link]

  • PubMed. (2018). Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays. PubMed. [Link]

  • Semantic Scholar. (1992). Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine. Semantic Scholar. [Link]

  • ScienceDirect. (n.d.). Chemical kinetics and interactions involved in horseradish peroxidase-mediated oxidative polymerization of phenolic compounds. ScienceDirect. [Link]

  • Lott, J. A., & Turner, K. (1975). Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine. Clinical Chemistry, 21(12), 1754–1760. [Link]

  • PubMed. (2020). Mechanisms of interference of p-diphenols with the Trinder reaction. PubMed. [Link][15]

  • SEEBIO BIOTECH (SHANGHAI) CO.,LTD. (2024). New Trinder's Reagent. SEEBIO. [Link][3]

  • ResearchGate. (2018). Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays. ResearchGate. [Link]

  • PubMed. (n.d.). Evidence for a radical mechanism in peroxidase-catalyzed coupling. II. Single turnover experiments with horseradish peroxidase. PubMed. [Link]

  • Wikipedia. (n.d.). Trinder glucose activity test. Wikipedia. [Link][4]

  • Medicine LibreTexts. (2023). 2.10: Serum Glucose- Trinder Method. Medicine LibreTexts. [Link]

  • PubMed. (1980). Superiority of ABTS over Trinder reagent as chromogen in highly sensitive peroxidase assays for enzyme linked immunoadsorbent assay. PubMed. [Link]

  • Desheng. (2022). The Reaction of Chromogenic substrate,the New Trinder's reagent. Desheng. [Link][5]

  • Wiley Online Library. (n.d.). Oxidative Coupling of Coumarins by Blue-LED-Driven in situ Activation of Horseradish Peroxidase. Wiley Online Library. [Link][7]

  • National Library of Medicine. (2025). Mechanistic Insights into HRP-Catalyzed Oxidation of the Near-Infrared Fluorescent Dye Sulfo-cyanine 7. National Library of Medicine. [Link][8]

  • Royal Society of Chemistry. (n.d.). The molecular mechanism of the photocatalytic oxidation reactions by horseradish peroxidase in the presence of histidine. Royal Society of Chemistry. [Link]

  • Hubei New Desheng Material Technology Co., Ltd. (2025). How does ADPS, a chromogenic substrate, undergo color reaction step by step. Hubei New Desheng Material Technology Co., Ltd. [Link][10]

  • De Gruyter. (n.d.). Superiority of ABTS over Trinder Reagent as Chromogen in Highly Sensitive Peroxidase Assays for Enzyme Linked Immunoadsorbent As. De Gruyter. [Link]

  • PubMed. (1977). A modification of the Trinder AutoAnalyzer method for glucose. PubMed. [Link]

  • PubMed. (2022). Colorimetric assays for the rapid and high-throughput screening of antimicrobial peptide activity against diverse bacterial pathogens. PubMed. [Link]

  • National Library of Medicine. (n.d.). Accurate Measurement of Molar Absorptivities. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). N-Methylaniline. Wikipedia. [Link]

  • National Library of Medicine. (2019). Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications. National Library of Medicine. [Link][1]

  • University of Wisconsin-La Crosse. (n.d.). MOLAR ABSORPTIVITY. University of Wisconsin-La Crosse. [Link]

  • Wikipedia. (n.d.). Molar absorption coefficient. Wikipedia. [Link][11]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.